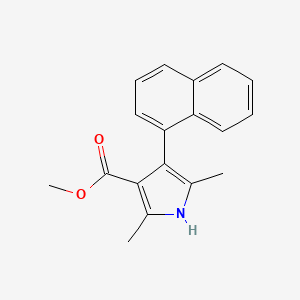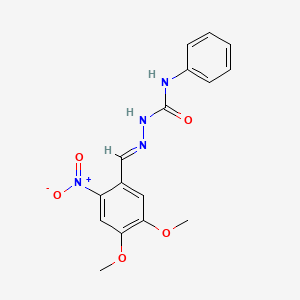![molecular formula C17H30N6O2 B5601709 4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)
4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine" is a compound with a complex molecular structure. It belongs to the class of 1,3,5-triazine derivatives, which are known for their varied applications in chemistry and biology.
Synthesis Analysis
- A new method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been developed. This method involves a one-pot reaction from cyanoguanidine, aromatic aldehydes, and cyclic amines, including morpholine, under specific conditions (Dolzhenko et al., 2021).
Molecular Structure Analysis
- X-ray crystallography has been used to establish the molecular structures of certain triazine derivatives, demonstrating their complex arrangements and interactions (Jin et al., 2018).
Chemical Reactions and Properties
- Triazine derivatives exhibit various chemical reactions, including interactions with secondary alicyclic amines. The formation of zwitterionic and anionic intermediates in these reactions has been studied, providing insights into their reactivity and potential applications (Castro et al., 2001).
Physical Properties Analysis
- The physical properties of triazine derivatives, such as solubility and crystalline structure, are influenced by their molecular composition and synthesis methods. The study of their crystal structures reveals details about their stability and potential for forming various molecular assemblies (Jiang et al., 2007).
Chemical Properties Analysis
- The chemical properties of triazine derivatives, including reactivity and potential for forming diverse compounds, are significant. These properties are explored through various synthetic methods and chemical reactions, demonstrating the versatility of triazine compounds (Kopchuk et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to 4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been developed, demonstrating good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Cancer Research
Morpholine and its derivatives have shown promise in cancer research. Specifically, morpholine-substituted 1,3,5-triazine derivatives have exhibited higher cytotoxicity in B16 melanoma cells, suggesting a potential application in cancer treatment strategies (Jin et al., 2018).
Synthesis of Heterocycles
The versatility of 1,3,5-triazin-2-amines in organic synthesis has been demonstrated through the development of new methods for synthesizing diverse heterocyclic compounds. For example, a novel one-pot, three-component synthesis under microwave irradiation has been developed for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which are valuable intermediates in medicinal chemistry (Dolzhenko et al., 2021).
Material Science
In material science, the synthesis of grafted copolymers involving morpholine and methacrylic acid demonstrates the chemical versatility and potential applications of morpholine derivatives in creating functional materials with specific properties (Nikolić et al., 2012).
Biological Activity Evaluation
The creation and evaluation of biologically active compounds, such as the synthesis of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474, show the importance of morpholine derivatives in developing new therapeutic agents. These compounds have been tested for their potency against various enzymes and in vivo models, highlighting the role of such chemical entities in advancing pharmaceutical research (Rewcastle et al., 2011).
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O2/c1-24-17-20-15(18-7-6-8-22-11-13-25-14-12-22)19-16(21-17)23-9-4-2-3-5-10-23/h2-14H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYCRNLZDRGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)